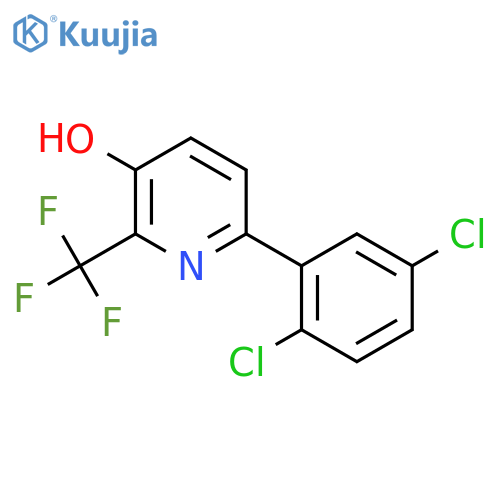Cas no 1361892-46-7 (6-(2,5-Dichlorophenyl)-3-hydroxy-2-(trifluoromethyl)pyridine)

6-(2,5-Dichlorophenyl)-3-hydroxy-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 6-(2,5-Dichlorophenyl)-3-hydroxy-2-(trifluoromethyl)pyridine
-
- インチ: 1S/C12H6Cl2F3NO/c13-6-1-2-8(14)7(5-6)9-3-4-10(19)11(18-9)12(15,16)17/h1-5,19H
- InChIKey: UTNWNFSDFIIGRX-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C1C=CC(=C(C(F)(F)F)N=1)O)Cl
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 1
- 複雑さ: 316
- XLogP3: 4.3
- トポロジー分子極性表面積: 33.1
6-(2,5-Dichlorophenyl)-3-hydroxy-2-(trifluoromethyl)pyridine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024003274-500mg |
6-(2,5-Dichlorophenyl)-3-hydroxy-2-(trifluoromethyl)pyridine |
1361892-46-7 | 97% | 500mg |
$1,038.80 | 2022-04-02 | |
| Alichem | A024003274-250mg |
6-(2,5-Dichlorophenyl)-3-hydroxy-2-(trifluoromethyl)pyridine |
1361892-46-7 | 97% | 250mg |
$714.00 | 2022-04-02 | |
| Alichem | A024003274-1g |
6-(2,5-Dichlorophenyl)-3-hydroxy-2-(trifluoromethyl)pyridine |
1361892-46-7 | 97% | 1g |
$1,814.40 | 2022-04-02 |
6-(2,5-Dichlorophenyl)-3-hydroxy-2-(trifluoromethyl)pyridine 関連文献
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
6-(2,5-Dichlorophenyl)-3-hydroxy-2-(trifluoromethyl)pyridineに関する追加情報
Comprehensive Overview of 6-(2,5-Dichlorophenyl)-3-hydroxy-2-(trifluoromethyl)pyridine (CAS No. 1361892-46-7)
6-(2,5-Dichlorophenyl)-3-hydroxy-2-(trifluoromethyl)pyridine (CAS No. 1361892-46-7) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique pyridine backbone substituted with a 2,5-dichlorophenyl group, a hydroxy moiety, and a trifluoromethyl group, making it a versatile intermediate for drug discovery and material science applications. Its molecular structure combines halogenated aromatic and fluorinated components, which are pivotal in modulating bioactivity and physicochemical properties.
In recent years, the demand for fluorinated pyridine derivatives like 6-(2,5-Dichlorophenyl)-3-hydroxy-2-(trifluoromethyl)pyridine has surged due to their role in developing targeted therapies and crop protection agents. Researchers are particularly interested in its potential as a bioisostere for optimizing drug candidates, given the trifluoromethyl group's ability to enhance metabolic stability and membrane permeability. This aligns with current trends in precision medicine and sustainable agriculture, where structure-activity relationship (SAR) studies are critical for innovation.
The synthesis of CAS No. 1361892-46-7 typically involves multi-step organic reactions, including cross-coupling and halogenation processes, to achieve high purity and yield. Analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) are employed to confirm its structural integrity. These methodologies are frequently searched by chemists exploring advanced synthetic routes or quality control protocols for complex intermediates.
From an industrial perspective, 6-(2,5-Dichlorophenyl)-3-hydroxy-2-(trifluoromethyl)pyridine is valued for its scalability and compatibility with green chemistry principles. Companies are investing in catalytic methods to minimize waste and energy consumption, addressing the growing emphasis on environmental sustainability in chemical manufacturing. This compound’s adaptability also makes it a candidate for high-throughput screening in drug development pipelines.
Emerging applications of CAS No. 1361892-46-7 include its exploration in neurological disorders and anti-inflammatory agents, topics frequently queried in academic and pharmaceutical forums. Its electron-withdrawing substituents may influence receptor binding affinity, a hypothesis under investigation in computational chemistry studies. Such interdisciplinary research highlights the compound’s relevance in addressing global health challenges.
In summary, 6-(2,5-Dichlorophenyl)-3-hydroxy-2-(trifluoromethyl)pyridine represents a cutting-edge chemical entity with broad utility across life sciences. Its structural motifs resonate with contemporary scientific priorities, from drug design to agrochemical innovation, ensuring its continued prominence in research and development.
1361892-46-7 (6-(2,5-Dichlorophenyl)-3-hydroxy-2-(trifluoromethyl)pyridine) Related Products
- 1689540-62-2(αvβ1 integrin-IN-1)
- 2198315-71-6(N-{(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbamoylmethyl}-N-methylprop-2-enamide)
- 1226439-87-7(2-fluoro-N-2-hydroxy-2-(5-methylfuran-2-yl)ethylbenzene-1-sulfonamide)
- 79932-56-2(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid)
- 1171613-29-8(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine)
- 1056456-21-3(N-methyl-N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide)
- 17839-53-1(2-Mercapto-6-methylbenzoic acid)
- 1936487-88-5(1-propyl-1H-indazole-6-carbaldehyde)
- 147157-97-9(2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl Fluoride)
- 2624140-70-9(N-methyl-N-nitrosocyclobutanamine)




